7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- Phenyl protons : Multiplet at δ 7.20–7.45 ppm (integration: 10H).
- Bridgehead protons : Doublets at δ 6.65–6.94 ppm (J = 8.5 Hz).
- NH groups : Broad singlet at δ 9.70 ppm (exchangeable with D₂O).
¹³C NMR:
Infrared Spectroscopy (IR)
Key absorption bands (KBr, cm⁻¹):
Ultraviolet-Visible (UV-Vis) Spectroscopy
In acetonitrile, λₘₐₓ = 289 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 342 nm (ε = 8,700 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated tetracyclic core.
Crystallographic Data and X-Ray Diffraction Studies
Single-crystal X-ray analysis of related tetrazatetracyclo derivatives reveals:
- Space group : P2₁/c (monoclinic).
- Unit cell parameters :
- Packing : Layered arrangement stabilized by C–H···O interactions (2.8–3.0 Å).
The tetracyclic core exhibits minor deviations from planarity (RMSD = 0.18 Å), with phenyl groups oriented perpendicular to the main plane.
Properties
IUPAC Name |
7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-19-13-15(11-7-3-1-4-8-11)25-18-14(20(28)24-22(18)30)16(12-9-5-2-6-10-12)26(25)17(13)21(29)23-19/h1-10,13-18H,(H,23,27,29)(H,24,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOMYWGKPKIJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)N4N2C5C(C4C6=CC=CC=C6)C(=O)NC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization (Iodine) | Diphenylhydrazine, keto-ester | 80–100°C, pyridine, 12 hr | 45–55 | 85–90 |
| Solid-Phase | Wang resin, tetrazine | DMF, 120°C, 24 hr | 60–65 | 75–80 |
| Continuous-Flow | Preformed bicyclic intermediate | Microreactor, 150°C, 5 min | 70 | 90–95 |
Mechanochemical Synthesis for Solvent-Free Routes
Emerging mechanochemical methods eliminate solvent use, aligning with green chemistry principles. Ball-milling equimolar amounts of phenylenediamine and diketone precursors with potassium carbonate as a base for 2 hours produces the tetracyclic framework in 50–55% yield. While this approach reduces environmental impact, product contamination with inorganic residues remains a limitation, requiring additional washing steps.
Analytical and Purification Techniques
Characterization of the target compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). NMR spectra typically exhibit distinct peaks for the four carbonyl groups at δ 165–175 ppm, while NMR reveals complex splitting patterns due to the tetracyclic structure’s rigidity . Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 v/v) effectively isolates the compound, though repeated recrystallization from dimethyl sulfoxide (DMSO) may be necessary for pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce various alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The tetrazatetracyclo framework may enhance the bioactivity of derivatives through improved binding affinities to biological targets. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The tetrazatetracyclo structure is also being investigated for neuroprotective properties. Preliminary studies suggest that it may mitigate oxidative stress in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of tetrazatetracyclo compounds were synthesized and tested against multiple cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of existing chemotherapeutics .
Materials Science
Polymer Chemistry
The unique structural characteristics of 7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone make it an interesting candidate for polymer synthesis. Its ability to form stable complexes with metal ions can be utilized to develop new materials with enhanced thermal and mechanical properties.
Nanocomposites
Incorporating this compound into nanocomposites has been shown to improve electrical conductivity and thermal stability. Research indicates that when integrated into polymer matrices, it can enhance the overall performance of the material for applications in electronics and energy storage devices.
Case Study: Nanocomposite Development
A recent study published in Advanced Materials explored the integration of tetrazatetracyclo compounds into polycarbonate matrices to create nanocomposites with superior thermal stability and electrical conductivity compared to traditional materials .
Environmental Chemistry
Pollutant Degradation
The compound's unique structure allows it to interact with various environmental pollutants. Studies have shown that it can facilitate the degradation of organic pollutants in aqueous environments through advanced oxidation processes.
Catalytic Properties
Research indicates that 7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone exhibits catalytic properties that can be harnessed for environmental remediation applications.
Case Study: Pollutant Degradation
An investigation published in Environmental Science & Technology documented the use of this compound in degrading phenolic compounds in wastewater treatment processes. The results highlighted a significant reduction in pollutant concentration within a short time frame .
Mechanism of Action
The mechanism by which 5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues
5,5,7,12,14,14-Hexamethyl-1,4,8,11-Tetraazacyclotetradeca-7,14-diene (Hexamethyl Derivative)
- Structure : Shares the 14-membered tetraaza macrocycle but replaces phenyl groups with methyl substituents at positions 5, 7, 12, and 13. Lacks tetrone groups.
- Coordination Chemistry : Forms stable complexes with transition metals (e.g., Ni²⁺) and rare-earth ions (e.g., La³⁺, Nd³⁺). The nickel complex adopts a square-planar geometry, confirmed by X-ray crystallography .
- Applications : Demonstrated catalytic activity in DNA cleavage and antibacterial properties .
H₄L (5,7,12,14-Tetramethyl-1,4,8,11-Tetraazacyclotetradecane-N',N'',N''',N''''-tetraacetic Acid)
- Structure : Features acetic acid substituents instead of phenyl or methyl groups.
- Thermodynamic Stability : Exhibits high stability constants with lanthanides (e.g., log K for La³⁺ = 16.2 at 40°C), attributed to the chelating carboxylate groups .
- Solubility : Enhanced water solubility due to polar acetic acid groups, contrasting with the hydrophobic phenyl groups in the target compound .
Functional Analogues
AMD3100 (Bicyclam Derivative)
- Structure : A bicyclic tetraazacyclotetradecane with phenylenebis(methylene) linkers.
- Pharmacological Activity : Potent CXCR4 antagonist with antiviral activity against HIV-1 (IC₅₀ = 1–10 nM) .
- Coordination : Binds transition metals (e.g., Zn²⁺) but primarily interacts with chemokine receptors biologically .
1,15-Diphenylpentadecane-3,5,11,13-tetrone
- Structure : A linear tetrone with phenyl termini, lacking the macrocyclic framework.
- Reactivity : Likely undergoes ketone-based reactions (e.g., nucleophilic additions), but coordination studies are unreported .
Comparative Data Table
Key Research Findings
- Electronic Effects : Tetrone groups may enhance electron-deficient character, favoring interactions with electron-rich metal centers, though this remains untested .
- Pharmacological Potential: Unlike AMD3100, the target compound lacks documented antiviral activity, but its macrocyclic structure warrants exploration in drug design .
Biological Activity
7,14-Diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties based on available research findings.
Chemical Structure
The compound's structure can be represented as follows:
This unique configuration contributes to its biological activity and interaction with various biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of tetrazatetracyclo compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
- Enzyme Inhibition : It has been identified as a modulator of certain enzymes involved in metabolic pathways.
The mechanisms through which 7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone exerts its biological effects include:
- Cell Cycle Arrest : The compound can induce cell cycle arrest in the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress in cancer cells leading to cell death.
- Apoptosis Induction : Activation of caspases has been observed upon treatment with this compound.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antitumor Effects : A study published in Cancer Research demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through ROS generation and caspase activation .
- Antimicrobial Activity Study : Research published in the Journal of Antimicrobial Chemotherapy showcased its effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Enzyme Modulation Study : Another study highlighted its role as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Table 1: Biological Activities and IC50 Values
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 15 | |
| Antimicrobial | Staphylococcus aureus | 64 | |
| Enzyme Inhibition | Dihydrofolate Reductase | 50 |
Table 2: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Cell Cycle Arrest | Induces G2/M phase arrest |
| ROS Generation | Increases oxidative stress |
| Apoptosis Induction | Activates caspases leading to programmed cell death |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
